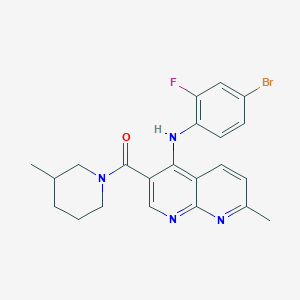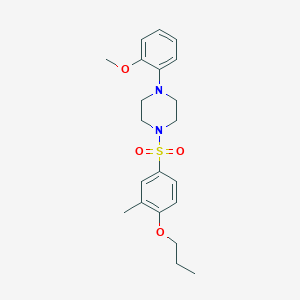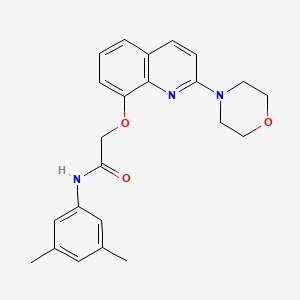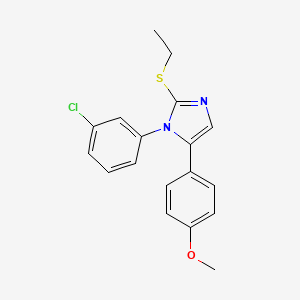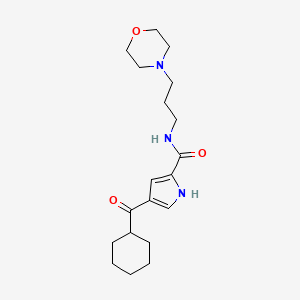
4-(cyclohexylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclohexylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide, also known as 4-CMC-MPC, is a cyclic amide compound with a range of potential applications in scientific research. This compound is able to form a range of different derivatives, which can be used in various research applications. In
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in CNS Drug Synthesis
Heterocycles containing nitrogen, such as pyrroles and morpholines, form a significant class of organic compounds with potential Central Nervous System (CNS) activity. These compounds are of interest due to their potential to serve as lead molecules for the synthesis of novel CNS-acting drugs. The search for such functional chemical groups is driven by the increasing prevalence of CNS disorders and the adverse effects associated with many existing CNS drugs, such as addiction and dependence (S. Saganuwan, 2017).
Morpholine and Pyrans Derivatives
Morpholine derivatives, including those combined with pyrans, have been explored for their broad spectrum of pharmacological profiles. These compounds, characterized by their heterocyclic structures containing oxygen and nitrogen atoms, play crucial roles in biochemistry and exhibit diverse applications. The chemical designing and development of these derivatives have shown potent pharmacophoric activities, suggesting a trend in research towards utilizing morpholine and pyran analogues for drug design and synthesis (M. Asif & M. Imran, 2019).
Radical Cyclization in Organic Synthesis
Radical cyclizations are pivotal in organic synthesis, particularly for constructing carbo- and heterocyclic compounds. The review by Ishibashi and Tamura (2004) highlights the control of regiochemistry in radical cyclizations, which is crucial for synthesizing physiologically active compounds. This process involves various factors, including reaction temperature and the nature of radical precursors, demonstrating the complexity and precision required in developing pharmacologically relevant compounds (H. Ishibashi & O. Tamura, 2004).
Transition-Metal Phosphors with Cyclometalating Ligands
The development of transition-metal-based phosphors, facilitated by cyclometalating ligands, is another area of significant interest. These compounds find applications in organic light-emitting diodes (OLEDs), with their luminescent properties being tunable across the visible spectrum. The review by Chi and Chou (2010) provides insight into methodologies for preparing these phosphorescent complexes, indicating the potential for such structures in the field of illumination and display technologies (Y. Chi & P. Chou, 2010).
Eigenschaften
IUPAC Name |
4-(cyclohexanecarbonyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c23-18(15-5-2-1-3-6-15)16-13-17(21-14-16)19(24)20-7-4-8-22-9-11-25-12-10-22/h13-15,21H,1-12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVLMIYCPDFXJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CNC(=C2)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

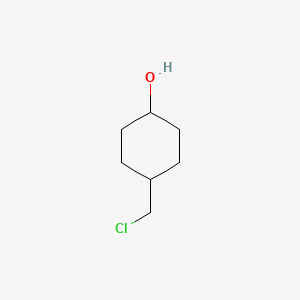
![Ethyl 2-[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2668328.png)
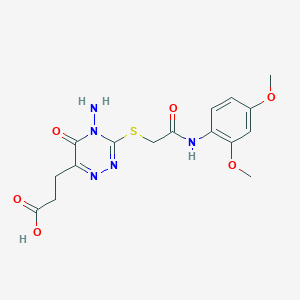
![N-[(2-chloro-4-fluorophenyl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2668330.png)
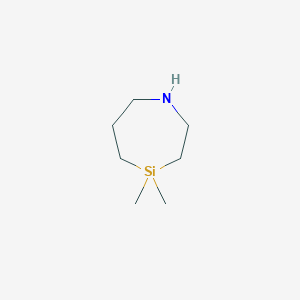
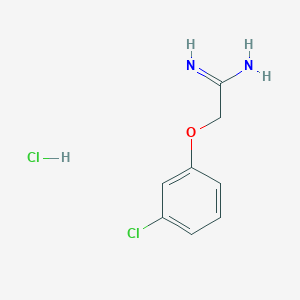
![1-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B2668333.png)
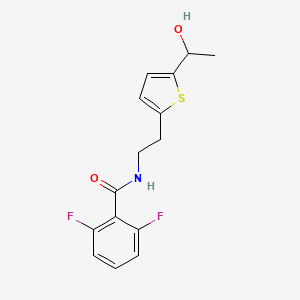
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B2668338.png)
